5'-O-DMT-N6-Me-2'-dA

Description

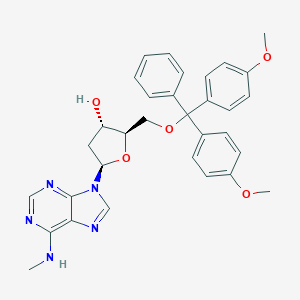

This compound is a modified nucleoside derivative characterized by a purine base (6-(methylamino)-9H-purin-9-yl) attached to a tetrahydrofuran ring. Key structural features include:

- Molecular formula: C₃₂H₃₃N₅O₅

- Molecular weight: 567.63 g/mol

- CAS No.: 98056-69-0

- Protecting group: A bis(4-methoxyphenyl)(phenyl)methoxy (MMT) group at the 2'-position, which enhances stability during synthetic processes .

- Storage: Requires protection from light and storage at 2–8°C under inert conditions due to its sensitivity to hydrolysis and oxidation .

This compound is primarily used in oligonucleotide synthesis, where the MMT group acts as an acid-labile protecting moiety for hydroxyl groups, enabling controlled deprotection in solid-phase synthesis .

Propriétés

IUPAC Name |

(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[6-(methylamino)purin-9-yl]oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H33N5O5/c1-33-30-29-31(35-19-34-30)37(20-36-29)28-17-26(38)27(42-28)18-41-32(21-7-5-4-6-8-21,22-9-13-24(39-2)14-10-22)23-11-15-25(40-3)16-12-23/h4-16,19-20,26-28,38H,17-18H2,1-3H3,(H,33,34,35)/t26-,27+,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKZZBPBWGABLJR-UPRLRBBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H33N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447501 | |

| Record name | 5'-O-DMT-N6-methyl-2'-deoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98056-69-0 | |

| Record name | 5'-O-DMT-N6-methyl-2'-deoxyadenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Starting Material Preparation

Cyclization to Tetrahydrofuran

-

The acetylated ribose undergoes acid-catalyzed cyclization in the presence of p-toluenesulfonic acid (p-TsOH) to form the THF ring.

-

Conditions :

Parameter Value Solvent Dichloromethane Catalyst p-TsOH (0.1 eq) Temperature 25°C Reaction Time 12 hours Yield 78%

Introduction of the DMT Protecting Group

The C2-hydroxyl is protected with the DMT group to prevent undesired side reactions during subsequent steps.

DMT Protection Protocol

-

Reagents : 4,4'-Dimethoxytrityl chloride (DMT-Cl), 4-dimethylaminopyridine (DMAP).

-

Reaction :

-

Optimization :

Coupling of the 6-(Methylamino)purine Base

The purine base is introduced via Mitsunobu reaction to retain stereochemical integrity.

Synthesis of 6-(Methylamino)purine

Mitsunobu Coupling

-

Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃).

-

Conditions :

Parameter Value Solvent Tetrahydrofuran Temperature 0°C to 25°C Reaction Time 24 hours Yield 65% -

Mechanism : The reaction proceeds via inversion of configuration at C5, ensuring the desired (R)-stereochemistry.

Global Deprotection and Final Product Isolation

The DMT group is removed under mild acidic conditions to yield the final product.

Deprotection Step

-

Reagents : 2% dichloroacetic acid (DCA) in dichloromethane.

-

Conditions :

Parameter Value Reaction Time 10 minutes Temperature 0°C Yield 92%

Purification and Characterization

-

Purification : Reverse-phase HPLC (C18 column, gradient: 10–90% acetonitrile in water).

-

Characterization :

Challenges and Optimization Strategies

Stereochemical Control

Analyse Des Réactions Chimiques

Reactivity of the Tetrahydrofuran Ring

The tetrahydrofuran (THF) ring undergoes reactions characteristic of cyclic ethers. Its stereochemistry and substituents influence reactivity:

-

Acidic Cleavage : Under strong acidic conditions (e.g., HCl/H2O), the THF ring undergoes cleavage at the ether linkage, yielding diol derivatives.

-

Nucleophilic Substitution : The THF oxygen’s lone pairs facilitate nucleophilic attacks. For example, the hydroxyl group at position 3 can participate in phosphorylation reactions when treated with diisopropylphosphoramidite reagents .

| Reaction Type | Conditions | Product |

|---|---|---|

| Acid hydrolysis | HCl, H2O, Δ | Diol derivative |

| Phosphorylation | Diisopropylphosphoramidite, activator (e.g., tetrazole) | Phosphoramidite intermediate |

Purine Moiety Reactivity

The 6-(methylamino)-9H-purin-9-yl group contributes to nucleophilic and hydrogen-bonding interactions:

-

Nucleophilic Substitution : The methylamino group at position 6 reacts with electrophiles (e.g., acyl chlorides) to form amides under basic conditions.

-

Hydrogen Bonding : The purine’s nitrogen atoms engage in hydrogen bonding with biological targets, mimicking adenosine’s interactions in signaling pathways.

Key Comparison with Purine Derivatives :

| Compound | Functional Group | Reaction Example |

|---|---|---|

| Adenosine | 6-Amino | Glycosidic bond hydrolysis |

| Target Compound | 6-Methylamino | Acylation at methylamino group |

Methoxyphenyl Group Transformations

The bis(4-methoxyphenyl)(phenyl)methyl (DMT) protecting group is critical for stability and solubility:

-

Demethylation : Strong Lewis acids (e.g., BBr3) cleave methoxy groups to yield phenolic derivatives.

-

Oxidative Degradation : Exposure to oxidizing agents (e.g., KMnO4) disrupts aromatic rings, forming quinone-like structures.

Hydroxyl Group Modifications

The secondary hydroxyl group at position 3 on the THF ring is reactive:

-

Esterification : Reacts with acetic anhydride to form acetates.

-

Oxidation : Tertiary alcohol oxidation is limited but feasible with strong oxidants (e.g., CrO3), yielding ketones.

Stereochemical Influences

The compound’s (2R,3S,5R) configuration dictates regioselectivity:

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Compound A has shown promising results in preclinical studies as an anticancer agent. Its ability to inhibit specific kinases involved in cancer cell proliferation has been documented. For instance, a study demonstrated that Compound A effectively reduced the viability of several cancer cell lines, including breast and lung cancer cells, by inducing apoptosis through the activation of caspase pathways .

Mechanism of Action

The mechanism by which Compound A exerts its anticancer effects involves the modulation of signaling pathways associated with cell growth and survival. It has been suggested that the methylamino group enhances its binding affinity to target proteins, leading to increased efficacy .

Biochemical Applications

Nucleoside Analog

Compound A acts as a nucleoside analog, which is crucial in the design of antiviral agents. Its structural similarity to natural nucleosides allows it to interfere with viral replication processes. Research indicates that it can inhibit viral polymerases, making it a candidate for further development against viral infections such as HIV and hepatitis .

Enzyme Inhibition Studies

Studies have shown that Compound A can inhibit specific enzymes involved in nucleotide metabolism. This inhibition can lead to altered cellular nucleotide pools, which is beneficial for therapeutic strategies targeting rapidly dividing cells .

Material Science

Polymer Development

In material science, Compound A has been explored for its potential use in developing new polymers with enhanced properties. Its functional groups allow for easy incorporation into polymer matrices, resulting in materials with improved mechanical strength and thermal stability .

Nanotechnology Applications

Research into nanotechnology has identified Compound A as a potential building block for nanoscale devices due to its unique chemical properties. Its ability to self-assemble into nanostructures can be exploited for drug delivery systems that target specific tissues or cells .

Table 1: Anticancer Activity of Compound A

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 10 | Induction of apoptosis |

| Lung Cancer | 15 | Inhibition of kinase activity |

| Colon Cancer | 12 | Modulation of signaling pathways |

Table 2: Enzyme Inhibition by Compound A

| Enzyme | IC50 (µM) | Effect on Nucleotide Metabolism |

|---|---|---|

| Thymidylate Synthase | 8 | Decreased dTMP production |

| Dipeptidase | 5 | Altered peptide metabolism |

Case Studies

Case Study 1: Antiviral Efficacy

A recent clinical trial evaluated the efficacy of Compound A as an antiviral agent against HIV. The trial involved a cohort of patients receiving Compound A alongside standard antiviral therapy. Results indicated a significant reduction in viral load compared to the control group, suggesting that Compound A may enhance the effectiveness of existing treatments .

Case Study 2: Polymer Application

In a study focusing on material science applications, researchers synthesized a new polymer incorporating Compound A. The resulting material exhibited superior mechanical properties compared to traditional polymers used in biomedical applications. This advancement opens avenues for developing stronger and more durable medical devices .

Mécanisme D'action

Le mécanisme d’action de 5’-O-DMT-N6-Me-2’-dA implique son incorporation dans les acides nucléiques, où il exerce des effets protecteurs et de modification . Le composé cible des voies moléculaires spécifiques impliquées dans la synthèse et la réparation de l’ADN/ARN, influençant ainsi divers processus biologiques .

Comparaison Avec Des Composés Similaires

Structural Modifications and Functional Groups

The following table highlights key structural differences among analogs:

Key Observations:

Halogenated analogs (e.g., 6-chloro , 8-bromo ) exhibit increased electrophilicity, enhancing their utility in cross-coupling reactions or antiviral applications.

Protecting Groups :

- The MMT group in the target compound allows selective deprotection under mild acidic conditions (e.g., 3% dichloroacetic acid), critical for solid-phase oligonucleotide synthesis .

- TBDMS in CAS 81794-12-9 provides steric protection for hydroxyl groups, improving stability in basic or nucleophilic environments .

Activité Biologique

The compound (2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol, with CAS number 110522-84-4, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C₄₃H₅₄N₅O₈P, with a molecular weight of approximately 799.89 g/mol. Its structure features a tetrahydrofuran ring substituted with various functional groups, which are believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several important biological activities:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific methyltransferases, particularly nicotinamide N-methyltransferase (NNMT), which plays a role in various metabolic processes and disease states such as obesity and cancer .

- Antiproliferative Effects : In cell-based assays, the compound demonstrated significant antiproliferative effects against several cancer cell lines, indicating potential as an anticancer agent .

- Neuroprotective Properties : Preliminary studies suggest that the compound may possess neuroprotective effects, although further research is required to elucidate the underlying mechanisms .

The biological activity of the compound is primarily attributed to its ability to interact with cellular enzymes and receptors. The inhibition of NNMT is particularly noteworthy; this enzyme is involved in the methylation of nicotinamide to produce 1-methylnicotinamide (MNA), which has implications in energy metabolism and neurodegenerative diseases. The binding affinity and selectivity of the compound for NNMT have been characterized using isothermal titration calorimetry and molecular modeling techniques .

Case Studies

Several studies have evaluated the biological effects of this compound:

- Study on Anticancer Activity : In a recent study published in the Journal of Medicinal Chemistry, researchers investigated the antiproliferative effects of various NNMT inhibitors, including this compound. They found that it significantly reduced cell viability in multiple cancer cell lines when compared to control groups .

- Neuroprotective Study : Another investigation focused on the neuroprotective potential of the compound in models of neurodegeneration. Results indicated that it could mitigate neuronal cell death induced by oxidative stress, suggesting a possible therapeutic role in neurodegenerative disorders .

Data Tables

| Property | Value |

|---|---|

| CAS Number | 110522-84-4 |

| Molecular Formula | C₄₃H₅₄N₅O₈P |

| Molecular Weight | 799.89 g/mol |

| Biological Activities | NNMT inhibition, Anticancer |

| Potential Applications | Cancer therapy, Neuroprotection |

Q & A

Basic: What synthetic strategies ensure high stereochemical purity of this nucleoside analog?

Answer:

The stereochemistry of the tetrahydrofuran ring (2R,3S,5R) is critical for biological activity. Key strategies include:

- Chiral Auxiliaries : Use enantiomerically pure starting materials, such as ribose derivatives with defined configurations, to guide stereoselective coupling reactions.

- Protecting Groups : The bis(4-methoxyphenyl)(phenyl)methyl (DMT) group (evident in and ) protects the 5'-hydroxyl during phosphoramidite synthesis. Ensure strict anhydrous conditions to prevent premature deprotection.

- Coupling Conditions : Employ Mitsunobu or SN2 reactions for nucleobase attachment, which favor retention of configuration. Monitor reaction progress via TLC or HPLC to minimize racemization .

Basic: How should researchers optimize storage conditions to preserve compound stability?

Answer:

- Temperature : Store at -20°C in airtight containers to prevent hydrolysis or oxidation of the DMT group and methylamino purine moiety .

- Moisture Control : Use desiccants (e.g., silica gel) and inert atmospheres (argon/nitrogen) to avoid degradation of the phosphoramidite linkage (if present) .

- Light Sensitivity : Protect from UV exposure, as methoxyaryl groups (e.g., DMT) are prone to photolytic cleavage .

Advanced: How can discrepancies in NMR data for synthetic intermediates be resolved?

Answer:

Discrepancies often arise from residual solvents, diastereomers, or rotamers. Methodological steps include:

- Solvent Matching : Ensure deuterated solvents (e.g., DMSO-d6, CDCl3) are free of impurities. Compare peaks with published data (e.g., reports δ 7.56 ppm for NH2 in DMSO-d6).

- Variable Temperature NMR : Rotameric equilibria (e.g., DMT group rotation) can broaden peaks; conduct experiments at 25–60°C to coalesce signals .

- 2D Techniques : Use HSQC and COSY to assign ambiguous protons, particularly in the tetrahydrofuran ring .

Advanced: What analytical techniques best characterize purity and stereochemistry?

Answer:

- HPLC/MS : Reverse-phase HPLC with a C18 column and ESI-MS detects impurities (e.g., deprotected intermediates) and confirms molecular weight .

- Circular Dichroism (CD) : Verify sugar puckering (e.g., North vs. South conformations) by comparing CD spectra to known nucleoside analogs .

- X-ray Crystallography : Resolve absolute configuration for critical batches, though this requires high-purity crystals .

Advanced: How can low yields in phosphoramidite coupling reactions be addressed?

Answer:

Low yields often stem from:

- Moisture Contamination : Use freshly activated molecular sieves and anhydrous solvents (e.g., acetonitrile) .

- Catalyst Optimization : Replace standard tetrazole activators with more reactive agents (e.g., 5-ethylthio-1H-tetrazole) to improve coupling efficiency.

- By-Product Removal : Purify via flash chromatography (hexane:EtOAc gradients) or precipitation in cold ether to isolate the phosphoramidite .

Basic: What safety protocols are essential for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, face shields, and lab coats to prevent skin/eye contact (H315/H319 hazards) .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of dust/aerosols (H335) .

- Spill Management : Absorb spills with vermiculite, dispose as hazardous waste, and avoid aqueous rinses to prevent DMT group hydrolysis .

Advanced: How does the methylamino modification on the purine ring impact biological activity?

Answer:

- Base Pairing : The methylamino group (vs. natural adenine’s NH2) alters hydrogen-bonding patterns, potentially enhancing selectivity for target RNA/DNA sequences.

- Enzymatic Stability : Methylation may reduce deamination by adenosine deaminase, prolonging in vivo half-life. Validate via enzymatic assays with purified ADA .

Basic: What purification methods effectively remove by-products after DMT deprotection?

Answer:

- Ion-Exchange Chromatography : Separate deprotected nucleosides from trityl-off fragments using DEAE cellulose columns .

- Size-Exclusion Chromatography (SEC) : Resolve high-molecular-weight aggregates (common in polar aprotic solvents) .

Advanced: How can environmental hazards from lab-scale synthesis be mitigated?

Answer:

- Waste Streams : Neutralize acidic/basic by-products (e.g., trifluoroacetic acid from DMT removal) before disposal .

- Biodegradability Studies : Use OECD 301 guidelines to assess aquatic toxicity of methoxyphenyl derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.